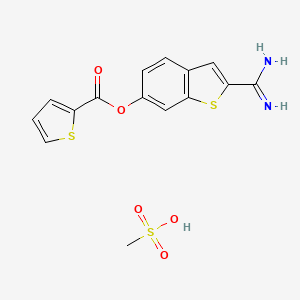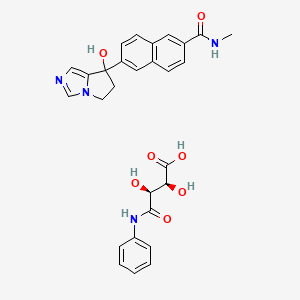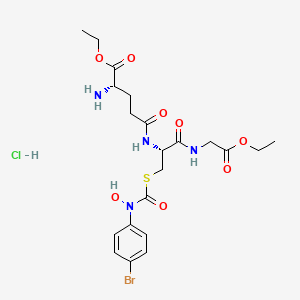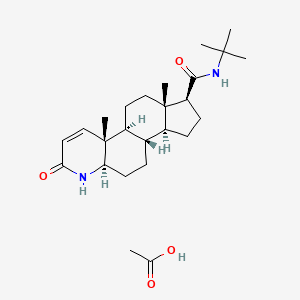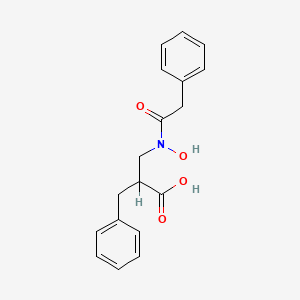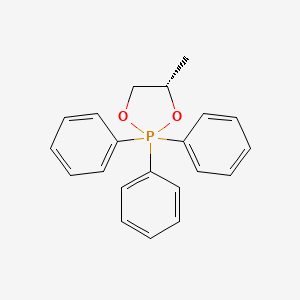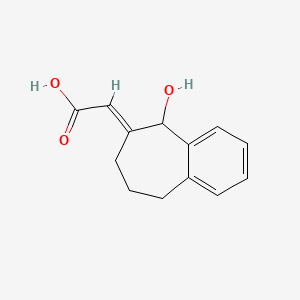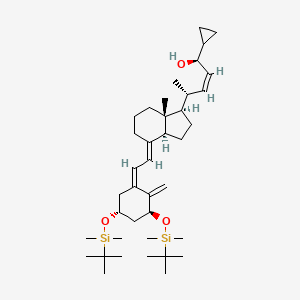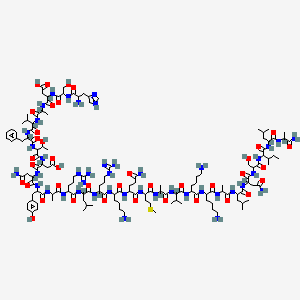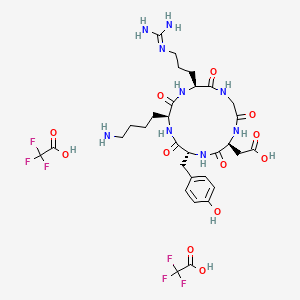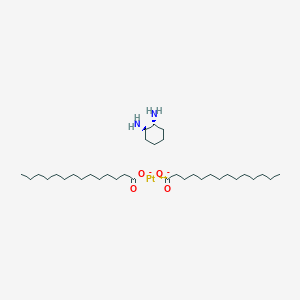
(RS)-3,5-DHPG
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Dihydropyridine (DHP) is a crucial scaffold in pharmaceutical research, with the synthesis of 1,2- and 1,4-dihydropyridines leading to several drug molecules and natural products. Various methodologies, including asymmetric synthesis and chiral resolution, are employed for the synthesis of enantiopure DHPs (Sharma & Singh, 2017).
Molecular Structure Analysis
Research on the molecular structure of DHP derivatives emphasizes their biological activity across a broad range of targets, highlighting the importance of the nitrogen-containing six-membered cyclic ring as a central moiety. This focus on DHP is driven by its significant pharmacological activities and the variety of synthetic efforts to create new drug candidates incorporating DHP subunits (Garapati et al., 2023).
Scientific Research Applications
Modulation of Synaptic Transmission and Plasticity
(RS)-3,5-Dihydroxyphenylglycine (DHPG) has been extensively studied for its role in modulating synaptic transmission and plasticity, particularly in the hippocampus. Palmer et al. (1997) discovered that DHPG can induce long-term depression (LTD) of synaptic transmission in the CA1 region of the hippocampus (Palmer et al., 1997). Similarly, Huber et al. (2001) demonstrated that DHPG-induced LTD is a saturable form of synaptic plasticity, dependent on mGluR5 and distinct from NMDA receptor-dependent LTD (Huber et al., 2001).
Neurophysiological Studies
DHPG has been used to explore the neurophysiological responses in various brain regions. Lorrain et al. (2002) found that intrathecal administration of DHPG in rats evokes local glutamate release and spontaneous nociceptive behaviors, highlighting its potential involvement in nociceptive processing (Lorrain et al., 2002).
Investigating Molecular Mechanisms
Research has also focused on understanding the molecular mechanisms behind DHPG's effects. Fitzjohn et al. (2001) used various electrophysiological techniques to investigate the Ca2+ dependence and locus of expression of DHPG-induced LTD, contributing to a deeper understanding of calcium signaling in synaptic modulation (Fitzjohn et al., 2001).
Applications in Pain and Sensory Processing
DHPG's role in pain and sensory processing has been a significant area of interest. For example, Fisher and Coderre (1998) explored how DHPG can induce allodynia and hyperalgesia in rats, suggesting its role in pain pathways (Fisher & Coderre, 1998).
Neurodevelopmental Disorder Research
Gogliotti et al. (2016) investigated the effects of DHPG in a mouse model of Rett syndrome, showing that mGlu5 positive allosteric modulation can normalize synaptic plasticity defects and motor phenotypes, offering insights into therapeutic approaches for neurodevelopmental disorders (Gogliotti et al., 2016).
Safety And Hazards
This would involve detailing the compound’s toxicity, flammability, radioactivity, environmental impact, and any precautions that need to be taken while handling it.
Future Directions
This would involve a discussion of the current limitations in our understanding of the compound and its applications, and suggestions for future research directions.
Please note that the availability and depth of information can vary depending on how extensively the compound has been studied. If you have a different compound or a more specific question about “(RS)-3,5-DHPG”, feel free to ask!
properties
CAS RN |
19641-83-9 |
|---|---|
Product Name |
(RS)-3,5-DHPG |
Molecular Formula |
C8H9NO4 |
Molecular Weight |
183.16 |
synonyms |
2-amino-2-(3,5-dihydroxyphenyl)acetic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



